![molecular formula C8H4N2O4S2 B13143902 [2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
[2,2'-Bithiazole]-4,4'-dicarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bithiazole]-4,4’-dicarboxylic acid is an organic compound featuring a bithiazole core with carboxylic acid groups at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiazole]-4,4’-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable carboxylating agent, followed by oxidative cyclization to form the bithiazole core. The carboxylic acid groups are then introduced through further functionalization steps.
Industrial Production Methods
Industrial production of [2,2’-Bithiazole]-4,4’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bithiazole]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bithiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Functionalized bithiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bithiazole]-4,4’-dicarboxylic acid is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties for gas storage and separation .
Biology
In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine
In medicine, derivatives of [2,2’-Bithiazole]-4,4’-dicarboxylic acid are investigated for their antimicrobial and anticancer properties.
Industry
In industry, this compound is utilized in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of [2,2’-Bithiazole]-4,4’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes or receptors, modulating their activity. The bithiazole core provides a rigid and planar structure, facilitating π-π interactions and hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid
- [2,2’-Bithiazole]-5,5’-dicarboxylic acid
- [2,2’-Bipyrimidine]-4,4’-dicarboxylic acid
Uniqueness
Compared to similar compounds, [2,2’-Bithiazole]-4,4’-dicarboxylic acid exhibits unique properties due to the presence of sulfur atoms in the bithiazole ring. These sulfur atoms enhance the compound’s ability to coordinate with metal ions and participate in redox reactions, making it a versatile ligand in coordination chemistry and catalysis .
Properties
Molecular Formula |
C8H4N2O4S2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(4-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S2/c11-7(12)3-1-15-5(9-3)6-10-4(2-16-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
JTTQHPVTROJLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C2=NC(=CS2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



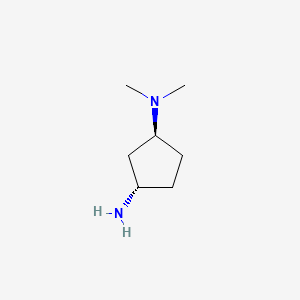
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
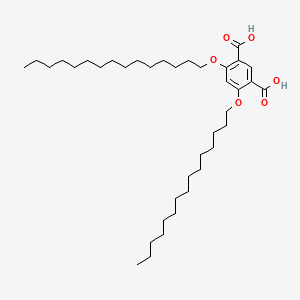
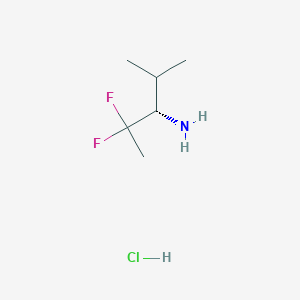
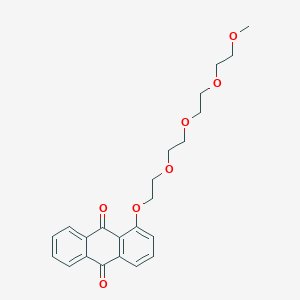
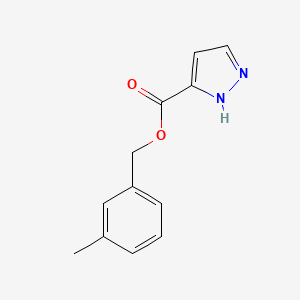
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
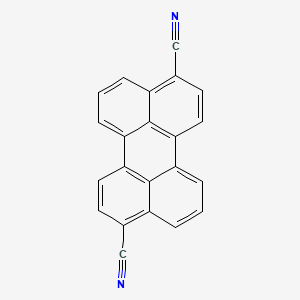

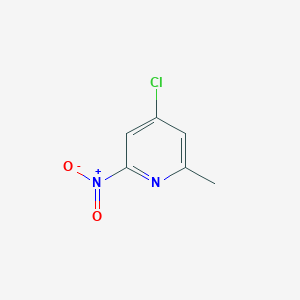
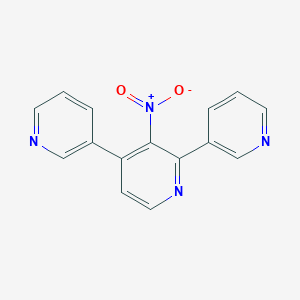
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
